1-(3-Chloro-6-methylpyridin-2-yl)ethanone
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Overview
Description
1-(3-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone typically involves the chlorination of 6-methylpyridin-2-yl ethanone. One common method includes the reaction of 6-methylpyridin-2-yl ethanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-6-methylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-3-methylpyridin-2-yl)ethanone: Similar structure but with different positions of chlorine and methyl groups.
1-(3-Chloropyridin-2-yl)ethanone: Lacks the methyl group at the 6th position.
1-(3-Chloro-2-pyridinyl)ethanone: Another positional isomer with different substitution patterns.
Uniqueness
1-(3-Chloro-6-methylpyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(3-chloro-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3 |
InChI Key |
GVNAFJPJGSWGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
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